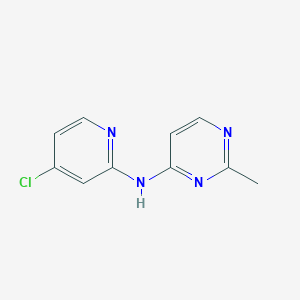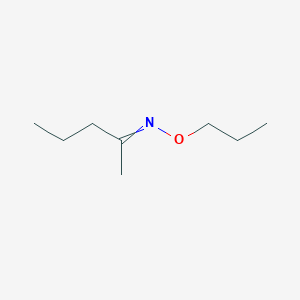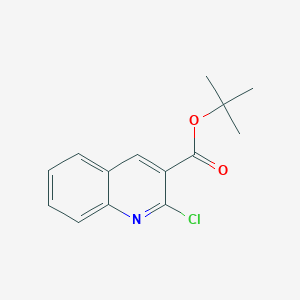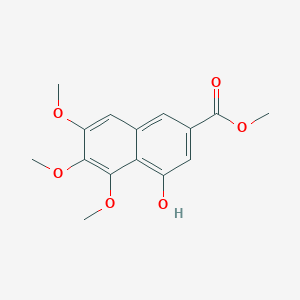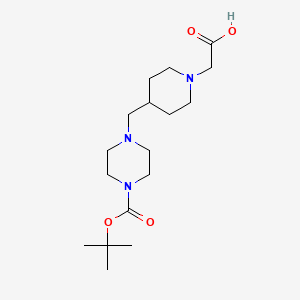
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid is a chemical compound known for its versatility in scientific research. It is a derivative of piperazine, a compound that interacts with various targets, including neurotransmitter receptors and ion channels. This compound is often used in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid typically involves the reaction of 4-ethoxycarbonylmethyl-piperazine-1-carboxylic acid tert-butyl ester with sodium hydroxide in methanol . The mixture is stirred for several hours, concentrated, and then adjusted to a specific pH using citric acid solution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and stored under controlled conditions to maintain its stability .
化学反应分析
Types of Reactions
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of new organic compounds.
Biology: In the development of PROTACs for targeted protein degradation.
Medicine: Potential use in the design and synthesis of anti-tuberculosis drugs.
Industry: Used in the creation of chemical conjugates and other industrial applications.
作用机制
As a piperazine derivative, 2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid interacts with its targets by binding to specific sites, leading to changes in the activity of these targets. The exact molecular mechanism of action is yet to be fully determined, but it is known to affect various biochemical pathways.
相似化合物的比较
Similar Compounds
- 4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
- 1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine
- 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
Uniqueness
2-(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)piperidin-1-yl)acetic acid is unique due to its specific structure, which allows it to be used as a rigid linker in PROTAC development. This rigidity impacts the 3D orientation of the degrader, optimizing drug-like properties and enhancing its effectiveness in targeted protein degradation.
属性
分子式 |
C17H31N3O4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
2-[4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C17H31N3O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)12-14-4-6-18(7-5-14)13-15(21)22/h14H,4-13H2,1-3H3,(H,21,22) |
InChI 键 |
ULJXGJVCIAVJGY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCN(CC2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


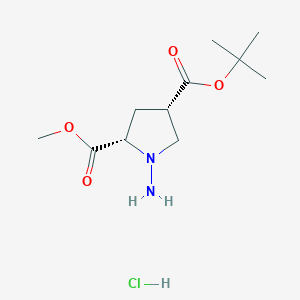

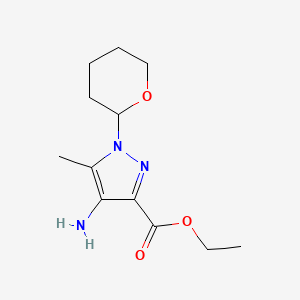
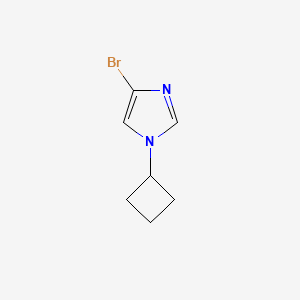
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
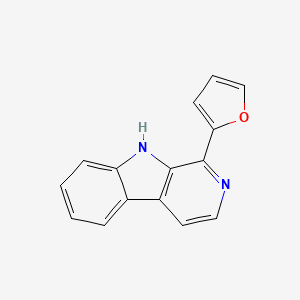
![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
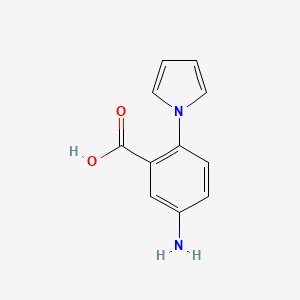
![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)
